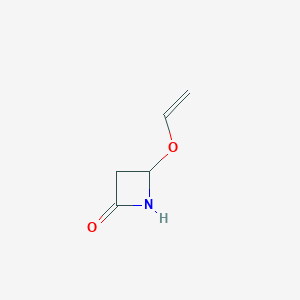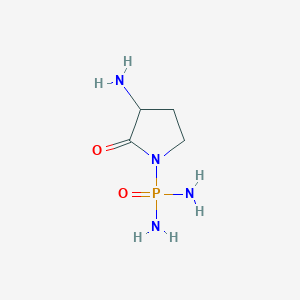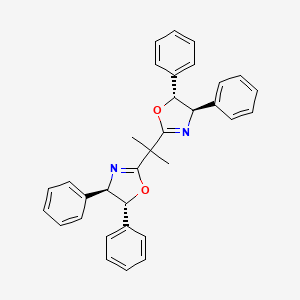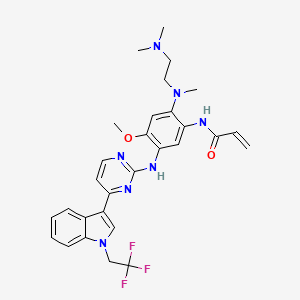
4-(Vinyloxy)azetidin-2-one
Übersicht
Beschreibung
4-(Vinyloxy)azetidin-2-one is a versatile compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role as a building block in the synthesis of various β-lactam derivatives, which are crucial in the development of antibiotics and other biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Vinyloxy)azetidin-2-one typically involves the reaction of azetidin-2-one with vinyl ethers. One common method includes the use of inexpensive reagents to produce the compound through a series of nucleophilic substitutions and cyclizations . The stability of this compound under basic conditions allows for direct N-alkylation, which is a significant advantage over other similar compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Vinyloxy)azetidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can be directly alkylated on the nitrogen atom of the β-lactam ring.
Cyclization: Intramolecular nucleophilic substitution at C4 leads to the formation of mono-, bi-, and polycyclic β-lactams.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Common reagents used in these reactions include:
Vinyl ethers: For the initial synthesis of the compound.
Lewis acids: To stabilize intermediates and facilitate cyclization.
Basic conditions: To enable direct N-alkylation.
Major Products
The major products formed from these reactions are various β-lactam derivatives, including 5-oxacephams and carbacephams, which have significant biological activity .
Wissenschaftliche Forschungsanwendungen
4-(Vinyloxy)azetidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Vinyloxy)azetidin-2-one involves its ability to undergo nucleophilic substitution and cyclization reactions, leading to the formation of β-lactam rings. These rings are essential for the biological activity of many antibiotics, as they inhibit the synthesis of bacterial cell walls . The compound’s stability under basic conditions and its ability to be directly alkylated on the nitrogen atom are key factors in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acyloxyazetidin-2-one: Another β-lactam precursor, but less stable under basic conditions.
4-Methylthioazetidin-2-one: Used in similar synthetic routes but requires additional steps for N-alkylation.
Uniqueness
4-(Vinyloxy)azetidin-2-one is unique due to its stability under basic conditions and its ability to undergo direct N-alkylation. This makes it a more versatile and efficient building block for synthesizing β-lactam derivatives compared to other similar compounds .
Eigenschaften
IUPAC Name |
4-ethenoxyazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5-3-4(7)6-5/h2,5H,1,3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVFCGWQRZCWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(1H-Indol-6-yloxy)ethyl]dimethylamine](/img/structure/B3324305.png)
![tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate](/img/structure/B3324312.png)
![(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B3324317.png)
![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3324329.png)








